molecular formula C19H20N2O2 B4502566 N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide

N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide

Cat. No.: B4502566
M. Wt: 308.4 g/mol
InChI Key: HZDUVVCDVCUVNH-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide is a synthetic indole carboxamide derivative characterized by a 1-methyl substitution on the indole core and a 6-carboxamide group linked to a 2-(2-methoxyphenyl)ethyl side chain. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the methoxy group) and hydrogen-bonding capacity (via the carboxamide group).

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-1-methylindole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-21-12-10-14-7-8-16(13-17(14)21)19(22)20-11-9-15-5-3-4-6-18(15)23-2/h3-8,10,12-13H,9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDUVVCDVCUVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with a methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with an appropriate amine, such as methylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes involved in disease processes, thereby reducing the progression of the disease.

Comparison with Similar Compounds

Structural Analogues of Indole Carboxamides

The following table summarizes key structural and functional differences between the target compound and related indole derivatives:

Compound Name Indole Substitution Carboxamide Position Side Chain Features Reported Activity/Properties Reference
N-[2-(2-Methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide 1-methyl 6 2-(2-methoxyphenyl)ethyl N/A (inferred potential lipid modulation)
N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides (Compounds 8–12) 5-methoxy 2 Benzoylphenyl Lipid-lowering effects in hyperlipidemia models [1]
N-(4-Dimethylaminophenethyl)-3-ethyl-5-methoxy-1H-indole-2-carboxamide (21d) 3-ethyl, 5-methoxy 2 4-(dimethylamino)phenethyl Moderate yield (39.4%); spectral data (¹H NMR, MS) provided [3]
N-(2-Hydroxyphenyl)-1-(4-methoxybenzyl)-1H-indole-6-carboxamide (16) 1-(4-methoxybenzyl) 6 2-hydroxyphenyl IR, MS data; synthetic route via DCM coupling [5]
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (63b) 5-bromo, 7-fluoro 2 N-methyl, N-phenyl LC/MS m/z 386 ([M+H]+); halogenated analog [7]

Key Comparative Insights

Substitution Patterns and Pharmacological Implications
  • Carboxamide Position : The target compound’s 6-carboxamide group (vs. 2-carboxamide in ) may alter hydrogen-bonding interactions with biological targets. For instance, 2-carboxamide derivatives in exhibited lipid-lowering activity, suggesting positional sensitivity in indole-based therapeutics .
  • Indole Core Modifications : The 1-methyl group in the target compound likely enhances metabolic stability compared to 1-H or 1-(4-methoxybenzyl) analogs (e.g., Compound 16 in ) .
  • Side Chain Variations: The 2-(2-methoxyphenyl)ethyl side chain shares similarities with phenethylamine derivatives in , which are often associated with improved blood-brain barrier penetration. This contrasts with the 4-(dimethylamino)phenethyl group in Compound 21d, which may enhance solubility but reduce CNS activity .
Functional Group Impact
  • Halogenated Derivatives : Bromo- and fluoro-substituted indoles (e.g., Compound 63b) exhibit higher molecular weights and altered electronic profiles, which could influence receptor binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide
Reactant of Route 2
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N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide

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